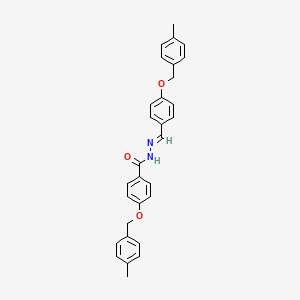![molecular formula C19H24BrN7O3 B15021071 2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a hydrazinylidene moiety attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps:
Bromination: The starting material, 6-methoxyphenol, is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
Hydrazinylidene Formation: The brominated product is then reacted with hydrazine derivatives to form the hydrazinylidene moiety.
Triazine Ring Formation: The hydrazinylidene intermediate is further reacted with triazine derivatives, such as 2-chloro-4,6-diamino-1,3,5-triazine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
作用机制
The mechanism of action of 2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets. The compound’s hydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, while the triazine ring can interact with nucleic acids or proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
2-bromo-6-methoxybenzothiazole: Similar in structure but lacks the hydrazinylidene and triazine moieties.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine and methoxy group but has a different core structure.
Uniqueness
2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to its combination of a brominated phenol ring, a hydrazinylidene moiety, and a triazine ring
属性
分子式 |
C19H24BrN7O3 |
|---|---|
分子量 |
478.3 g/mol |
IUPAC 名称 |
2-bromo-6-methoxy-4-[(Z)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H24BrN7O3/c1-29-15-11-13(10-14(20)16(15)28)12-21-25-17-22-18(26-4-2-3-5-26)24-19(23-17)27-6-8-30-9-7-27/h10-12,28H,2-9H2,1H3,(H,22,23,24,25)/b21-12- |
InChI 键 |
ASXAGHSSGDRPRI-MTJSOVHGSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Br)O |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B15020989.png)
![1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15020993.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020996.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020999.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B15021005.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![bis(4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15021017.png)

![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![2-(2-chlorophenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15021042.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021054.png)
![N-[3-(dimethylamino)phenyl]octadecanamide](/img/structure/B15021066.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
